

# Spectroscopic comparison of 2-(Benzyloxy)-5chlorobenzoic acid and its precursors

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Compound of Interest

2-(Benzyloxy)-5-chlorobenzoic
acid

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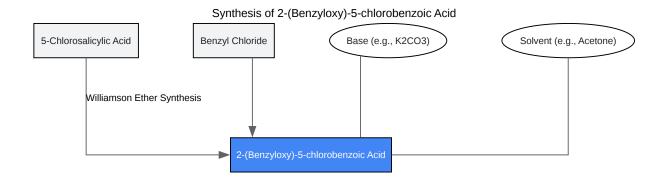
# A Spectroscopic Guide to 2-(Benzyloxy)-5chlorobenzoic Acid and Its Precursors

This guide provides a detailed spectroscopic comparison of **2-(Benzyloxy)-5-chlorobenzoic acid** with its common precursors, 5-chlorosalicylic acid and benzyl chloride. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and structural diagrams. This information is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of these compounds.

### **Synthetic Pathway**

The synthesis of **2-(Benzyloxy)-5-chlorobenzoic acid** typically proceeds via the Williamson ether synthesis, where the phenolic hydroxyl group of 5-chlorosalicylic acid is alkylated using benzyl chloride in the presence of a base.





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Caption: Synthetic route to **2-(Benzyloxy)-5-chlorobenzoic acid**.

# **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **2-(Benzyloxy)-5-chlorobenzoic acid** and its precursors. Please note that experimental data for **2-(Benzyloxy)-5-chlorobenzoic acid** is not readily available in the public domain. Therefore, the expected values are predicted based on the known spectral characteristics of the precursor molecules and related benzyloxy-benzoic acid derivatives.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1:  ${}^{1}H$  NMR Data ( $\delta$ , ppm)

Compound	Aromatic Protons	-CH <sub>2</sub> - Protons	-OH/-COOH Proton
5-Chlorosalicylic Acid	6.9-7.8 (m, 3H)	-	11.0-13.0 (br s, 2H)
Benzyl Chloride	7.2-7.4 (m, 5H)[1]	4.5 (s, 2H)	-
2-(Benzyloxy)-5- chlorobenzoic Acid (Predicted)	6.9-8.0 (m, 8H)	5.2 (s, 2H)	12.0-13.0 (br s, 1H)

Table 2:  $^{13}$ C NMR Data ( $\delta$ , ppm)



Compound	Aromatic Carbons	-CH <sub>2</sub> - Carbon	Carbonyl Carbon
5-Chlorosalicylic Acid	115-160	-	~170
Benzyl Chloride	128-138[2]	46[2]	-
2-(Benzyloxy)-5- chlorobenzoic Acid (Predicted)	115-160	~71	~169

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)

Functional Group	5-Chlorosalicylic Acid	Benzyl Chloride	2-(Benzyloxy)-5- chlorobenzoic Acid (Predicted)
O-H Stretch (Carboxylic Acid)	3200-2500 (broad)	-	3200-2500 (broad)
C-H Stretch (Aromatic)	3100-3000	3100-3000	3100-3000
C=O Stretch (Carboxylic Acid)	~1660	-	~1690
C=C Stretch (Aromatic)	1600-1450	1600-1450	1600-1450
C-O Stretch	~1250	-	~1250 (ether), ~1300 (acid)
C-Cl Stretch	~700	~700	~700

# **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data (m/z)



Compound	Molecular Ion (M+)	Key Fragment lons
5-Chlorosalicylic Acid	172/174 (approx. 3:1)[3]	154, 126, 98
Benzyl Chloride	126/128 (approx. 3:1)[4]	91 (tropylium ion)
2-(Benzyloxy)-5-chlorobenzoic Acid	262/264 (approx. 3:1)	91 (tropylium ion), 171, 139

## **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques discussed.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to <sup>1</sup>H NMR.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.
- Instrumentation: Record the FTIR spectrum using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the empty ATR crystal is recorded and automatically



subtracted from the sample spectrum.

#### **Mass Spectrometry (MS)**

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for volatile compounds like benzyl chloride.
- Instrumentation: Analyze the sample using a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. The resulting spectrum will show the molecular ion peak and various fragment ions.

# **Spectroscopic Interpretation and Comparison**

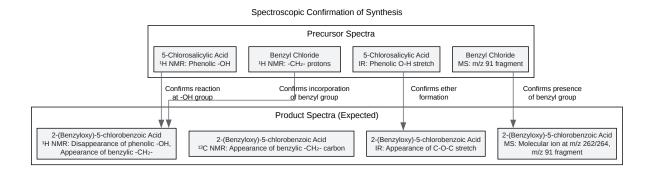
The spectroscopic data reveals the key structural transformations from the precursors to the final product.

- NMR Spectroscopy: In the <sup>1</sup>H NMR of **2-(Benzyloxy)-5-chlorobenzoic acid**, the disappearance of the phenolic -OH proton signal from 5-chlorosalicylic acid and the appearance of a new singlet around 5.2 ppm, corresponding to the benzylic methylene (-CH<sub>2</sub>) protons, confirms the formation of the ether linkage. The aromatic region becomes more complex due to the presence of two distinct aromatic rings. In the <sup>13</sup>C NMR, a new peak around 71 ppm for the benzylic carbon is a key indicator of the product.
- IR Spectroscopy: The IR spectrum of the product is expected to retain the characteristic broad O-H and C=O stretching bands of the carboxylic acid group from 5-chlorosalicylic acid. The most significant change will be the appearance of a strong C-O-C stretching vibration for the newly formed ether bond, typically in the 1270-1200 cm<sup>-1</sup> region.
- Mass Spectrometry: The mass spectrum of 2-(Benzyloxy)-5-chlorobenzoic acid would show a molecular ion peak at m/z 262 (and 264 for the <sup>37</sup>Cl isotope). A prominent fragment ion at m/z 91, corresponding to the tropylium ion, is a hallmark of the benzyl group and would be a strong indicator of successful benzylation.



### **Logical Relationship Diagram**

The following diagram illustrates the logical flow of spectroscopic analysis to confirm the formation of **2-(Benzyloxy)-5-chlorobenzoic acid** from its precursors.



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Caption: Logic flow for spectroscopic confirmation.

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